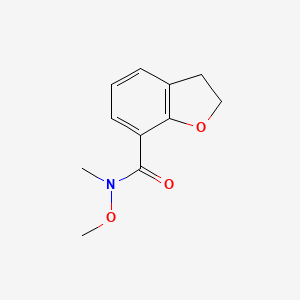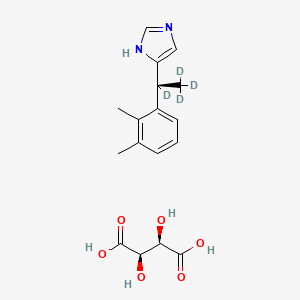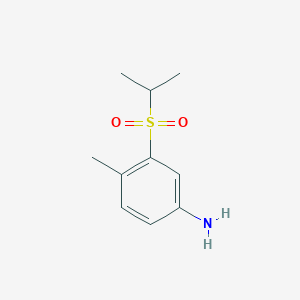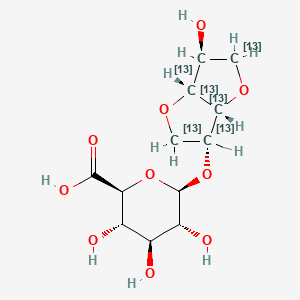
Isosorbide 5-beta-D-Glucuronide-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isosorbide 5-beta-D-Glucuronide-13C6 is a stable isotope-labelled metabolite of Isosorbide 5-Mononitrate, a drug primarily used in the treatment of angina pectoris. This compound is utilized extensively in scientific research due to its isotopic labeling, which aids in tracing biochemical pathways and studying metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isosorbide 5-beta-D-Glucuronide-13C6 is synthesized through the isotope labeling of Isosorbide 5-Mononitrate. The process involves the incorporation of the carbon-13 isotope into the molecular structure, typically achieved through chemical reactions involving carbon-13 enriched reagents.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. These methods ensure high purity and yield, making the compound suitable for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Isosorbide 5-beta-D-Glucuronide-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide and potassium carbonate.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used in further research and applications.
Wissenschaftliche Forschungsanwendungen
Isosorbide 5-beta-D-Glucuronide-13C6 is widely used in scientific research across multiple fields:
Chemistry: It serves as a tracer in studying chemical reactions and pathways.
Biology: The compound is used in metabolic studies to understand biochemical processes.
Medicine: It aids in the development of new therapeutic agents and understanding drug metabolism.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
Isosorbide 5-beta-D-Glucuronide-13C6 is compared with other similar compounds, such as Isosorbide 2-Mononitrate and Isosorbide 5-Mononitrate. Its uniqueness lies in its stable isotope labeling, which provides distinct advantages in research applications.
Vergleich Mit ähnlichen Verbindungen
Isosorbide 2-Mononitrate
Isosorbide 5-Mononitrate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C12H18O10 |
|---|---|
Molekulargewicht |
328.22 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-b](2,3,4,5-13C4)furan-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O10/c13-3-1-19-9-4(2-20-8(3)9)21-12-7(16)5(14)6(15)10(22-12)11(17)18/h3-10,12-16H,1-2H2,(H,17,18)/t3-,4+,5-,6-,7+,8+,9+,10-,12+/m0/s1/i1+1,2+1,3+1,4+1,8+1,9+1 |
InChI-Schlüssel |
TUXHDJLUUMEHAE-BKYBPGNXSA-N |
Isomerische SMILES |
[13CH2]1[13C@@H]([13C@@H]2[13C@H](O1)[13C@@H]([13CH2]O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O |
Kanonische SMILES |
C1C(C2C(O1)C(CO2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


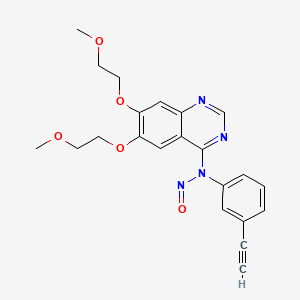
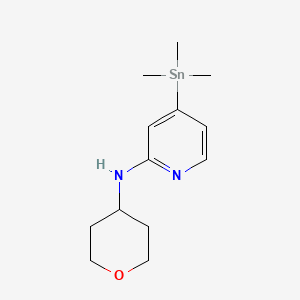
![Ethyl 5,7-dioxo-4-phenethyl-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15354970.png)
![1-[2-(4-Nitrophenyl)ethyl]piperidin-3-ol](/img/structure/B15354981.png)

![10-O-[(2R,3S)-3-(Benzoylamino)-2-O-(triethylsilyl)-3-phenylpropanoyl]-10-O-deacetylpaclitaxel](/img/structure/B15354992.png)
![5-[(2-Amino-4-methylpentanoyl)amino]-2-hydroxybenzoic acid;hydrochloride](/img/structure/B15354997.png)

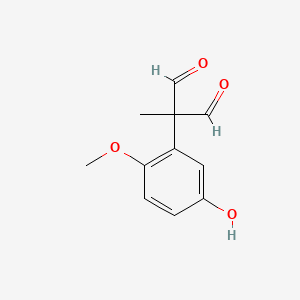
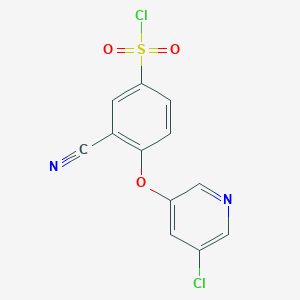
![3-Amino-N-(benzo[c][1,2,5]thiadiazol-4-yl)propanethioamide](/img/structure/B15355016.png)
